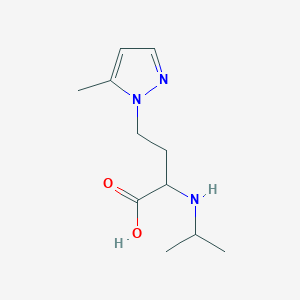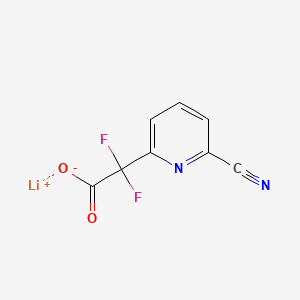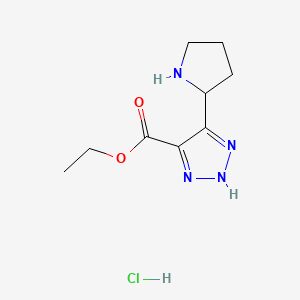
ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic compound that features a pyrrolidine ring, a triazole ring, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The pyrrolidine ring can be introduced via nucleophilic substitution reactions or reductive amination. The ester group is usually introduced through esterification reactions using ethanol and appropriate carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient large-scale production .
化学反応の分析
Types of Reactions
Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学的研究の応用
Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds
作用機序
The mechanism by which ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrrolidine and triazole rings can bind to proteins and enzymes, potentially inhibiting or modifying their activity. The ester group may also play a role in the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Triazole derivatives:
Uniqueness
Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to the combination of the pyrrolidine and triazole rings with an ester functional group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C9H15ClN4O2 |
|---|---|
分子量 |
246.69 g/mol |
IUPAC名 |
ethyl 5-pyrrolidin-2-yl-2H-triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-2-15-9(14)8-7(11-13-12-8)6-4-3-5-10-6;/h6,10H,2-5H2,1H3,(H,11,12,13);1H |
InChIキー |
JUJHDRSKZDZSIN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NNN=C1C2CCCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)
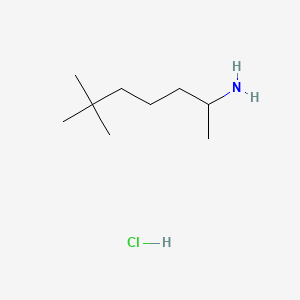
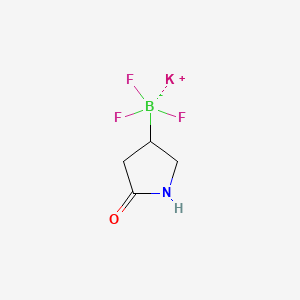
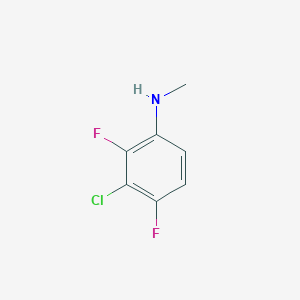
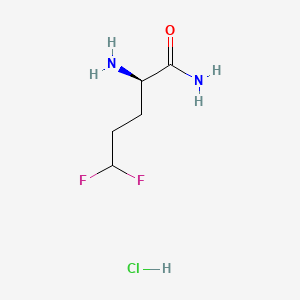
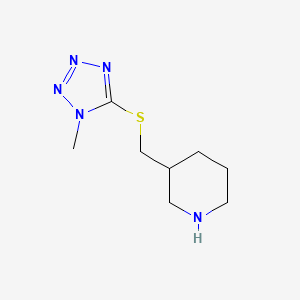
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
![tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13483423.png)
![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)
